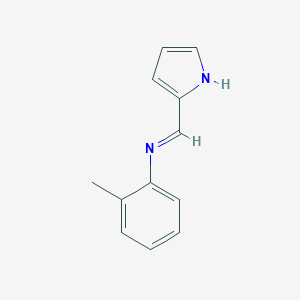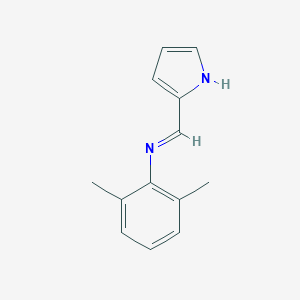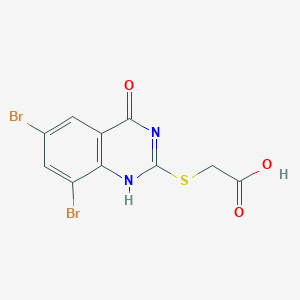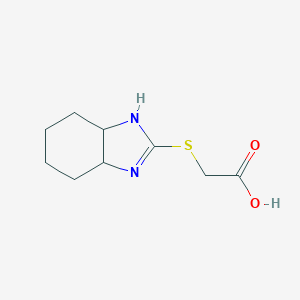
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Overview
Description
®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl: is a chiral organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to the binaphthyl core. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which is crucial for its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl typically involves the bromination of ®-2,2’-dimethoxy-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding ®-2,2’-dimethoxy-1,1’-binaphthyl.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like ethanol or water.
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include ®-2,2’-dimethoxy-1,1’-binaphthyl.
- Substitution products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis of Chiral Compounds: It serves as a building block for the synthesis of other chiral compounds and materials.
Biology:
Molecular Probes: The compound is used as a molecular probe in studying chiral recognition and interactions in biological systems.
Medicine:
Pharmaceutical Intermediates: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound is used in the development of chiral materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl involves its interaction with molecular targets through its chiral center. The specific spatial arrangement of the substituents allows it to bind selectively to chiral receptors or catalysts, facilitating enantioselective reactions. The bromine atoms and methoxy groups contribute to its reactivity and stability, enabling various chemical transformations.
Comparison with Similar Compounds
®-2,2’-Dimethoxy-1,1’-binaphthyl: Lacks the bromine atoms, resulting in different reactivity and applications.
®-3,3’-Dichloro-2,2’-dimethoxy-1,1’-binaphthyl: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
®-3,3’-Diiodo-2,2’-dimethoxy-1,1’-binaphthyl:
Uniqueness: ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl is unique due to the presence of bromine atoms, which provide specific reactivity and stability. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUKDIMHCCQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75714-60-2, 75714-59-9 | |
| Record name | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75714-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)


![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)
![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)
![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)
![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)
![3,6-Bis(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487130.png)
![3-(4-Methoxyphenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487131.png)
![3-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487132.png)
